molecular formula C15H21BrN2O4 B1316325 6-(Di-Boc-amino)-2-bromopyridine CAS No. 870703-61-0

6-(Di-Boc-amino)-2-bromopyridine

Cat. No.: B1316325
CAS No.: 870703-61-0
M. Wt: 373.24 g/mol
InChI Key: MRXCEYKGPXZUBZ-UHFFFAOYSA-N
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Description

6-(Di-Boc-amino)-2-bromopyridine is a chemical compound with the molecular formula C15H21BrN2O2. It is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a di-tert-butoxycarbonyl (Di-Boc) protected amino group at the 6-position. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Di-Boc-amino)-2-bromopyridine typically involves the bromination of 6-amino-2-pyridine, followed by protection of the amino group with tert-butoxycarbonyl (Boc) groups. The general steps are as follows:

    Bromination: 6-amino-2-pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the 2-position.

    Protection: The resulting 6-amino-2-bromopyridine is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group, yielding this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Di-Boc-amino)-2-bromopyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Deprotected Amine: Removal of Boc groups yields 6-amino-2-bromopyridine.

Scientific Research Applications

6-(Di-Boc-amino)-2-bromopyridine is valuable in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Di-Boc-amino)-2-bromopyridine largely depends on its role as an intermediate in chemical reactions. Its bromine atom and protected amino group allow for selective reactions, facilitating the synthesis of target molecules. The compound itself does not have a direct biological mechanism of action but is crucial in the preparation of compounds that do.

Comparison with Similar Compounds

    6-Amino-2-bromopyridine: Lacks the Boc protection, making it more reactive but less stable.

    6-(Di-Boc-amino)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine, affecting reactivity and selectivity.

    6-(Di-Boc-amino)-2-iodopyridine: Contains an iodine atom, which can be more reactive in certain substitution reactions.

Uniqueness: 6-(Di-Boc-amino)-2-bromopyridine is unique due to the balance it offers between reactivity and stability. The Boc protection provides stability during synthetic steps, while the bromine atom allows for versatile nucleophilic substitution reactions.

This compound’s versatility and stability make it a valuable tool in synthetic organic chemistry, enabling the efficient preparation of a wide range of complex molecules.

Properties

IUPAC Name

tert-butyl N-(6-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXCEYKGPXZUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584689
Record name Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-61-0
Record name 1,3-Bis(1,1-dimethylethyl) 2-(6-bromo-2-pyridinyl)imidodicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Di-Boc-amino)-2-bromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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